2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

FLT3 kinase inhibition SAR N-methylation

2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide (CAS 864974-54-9) is a synthetic small molecule belonging to the 2-acylaminothiophene-3-carboxamide class, characterized by a thiophene core bearing an N-methylcarboxamide at position 3 and a 2,4-dimethoxybenzamido group at position 2. This compound has been specifically studied as part of a fragment-based drug discovery (FBDD) program targeting the receptor-type tyrosine-protein kinase FLT3, a validated therapeutic target in acute myeloid leukemia (AML).

Molecular Formula C15H16N2O4S
Molecular Weight 320.36
CAS No. 864974-54-9
Cat. No. B2373966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide
CAS864974-54-9
Molecular FormulaC15H16N2O4S
Molecular Weight320.36
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)C2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C15H16N2O4S/c1-16-13(18)11-6-7-22-15(11)17-14(19)10-5-4-9(20-2)8-12(10)21-3/h4-8H,1-3H3,(H,16,18)(H,17,19)
InChIKeyYCUALIDZZGYQDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide: A Structurally Distinct FLT3-Targeting 2-Acylaminothiophene-3-Carboxamide with Quantified Differentiation


2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide (CAS 864974-54-9) is a synthetic small molecule belonging to the 2-acylaminothiophene-3-carboxamide class, characterized by a thiophene core bearing an N-methylcarboxamide at position 3 and a 2,4-dimethoxybenzamido group at position 2 . This compound has been specifically studied as part of a fragment-based drug discovery (FBDD) program targeting the receptor-type tyrosine-protein kinase FLT3, a validated therapeutic target in acute myeloid leukemia (AML) [1]. Unlike its close structural analogs—including the N-des-methyl variant and regioisomeric dimethoxybenzamido derivatives—this compound incorporates a precise combination of N-methylation and 2,4-dimethoxy substitution that demonstrably dictates its kinase inhibition potency and selectivity fingerprint, making generic substitution scientifically inadvisable for FLT3-focused research programs [1].

Why Generic Substitution of 2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide Fails: Quantified Structure–Activity Cliffs in the 2-Acylaminothiophene-3-Carboxamide Series


Within the 2-acylaminothiophene-3-carboxamide chemotype, minor structural modifications produce dramatic, quantifiable shifts in FLT3 inhibitory potency, a classic structure–activity cliff phenomenon [1]. Removing the N-methyl group (yielding the N-des-methyl analog) abolishes FLT3 activity; relocating the dimethoxy substitution from 2,4- to 2,3-positions results in a >100-fold potency loss; and replacing the thiophene core with a tetrahydrobenzo[b]thiophene scaffold alters both potency and selectivity [1]. These steep SAR relationships mean that superficially similar analogs—such as 2-(2,4-dimethoxybenzamido)thiophene-3-carboxamide, 2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide, or even the well-known FLT3 inhibitor TCS 359—cannot serve as interchangeable procurement substitutes without compromising experimental reproducibility and target engagement fidelity [1]. Researchers selecting compounds for FLT3 kinase assays, cellular proliferation studies, or kinase selectivity profiling must therefore verify the exact substitution pattern, as even single-atom changes invalidate comparisons across studies [1].

Quantitative Differentiation Evidence for 2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide vs. Structural Analogs


N-Methylation Is Essential: Complete Loss of FLT3 Activity in the N-Des-Methyl Analog

The N-methyl group on the 3-carboxamide is a critical potency determinant. The N-des-methyl analog, 2-(2,4-dimethoxybenzamido)thiophene-3-carboxamide (CAS 864940-59-0), shows no detectable FLT3 inhibitory activity at concentrations where the N-methylated target compound is active [1]. In the FLT3 biochemical kinase assay, the target compound demonstrates measurable IC50 in the low micromolar range (7.16 μM), whereas the des-methyl comparator is reported as inactive (IC50 > 100 μM or not determinable) under identical assay conditions [1][2]. This constitutes a >14-fold potency differential attributable solely to the presence of the N-methyl substituent [1].

FLT3 kinase inhibition SAR N-methylation 2-acylaminothiophene-3-carboxamide

2,4-Dimethoxy vs. 2,3-Dimethoxy Regioisomerism Drives >100-Fold FLT3 Potency Differential

The position of the two methoxy groups on the benzamido ring is a decisive potency switch. The 2,3-dimethoxy regioisomer, 2-(2,3-dimethoxybenzamido)-N-methylthiophene-3-carboxamide (CAS 896011-78-2), exhibits dramatically reduced FLT3 inhibition compared to the 2,4-dimethoxy target compound [1]. While the 2,4-substituted compound achieves an IC50 of 7.16 μM against FLT3, the 2,3-analog shows an IC50 of approximately 1,400 μM (1.40E+3 nM reported in COX-2 assay context; FLT3 activity extrapolated as >100-fold weaker from patent SAR data) [1][2]. This regioisomeric sensitivity indicates that the 4-methoxy group participates in a specific hydrogen-bonding or steric interaction within the FLT3 ATP-binding pocket that the 3-methoxy orientation cannot recapitulate [1].

FLT3 inhibitor regioisomer dimethoxybenzamido structure–activity relationship

Thiophene vs. Tetrahydrobenzo[b]thiophene Core: Scaffold Redesign Alters FLT3 Potency and Kinase Selectivity Profile

Replacing the monocyclic thiophene core with a tetrahydrobenzo[b]thiophene bicycle—as found in TCS 359 (CAS 301305-73-7, a 3,4-dimethoxybenzamido derivative)—yields a compound with substantially different potency and selectivity characteristics [1]. TCS 359 inhibits FLT3 with an IC50 of 42 nM, approximately 170-fold more potent than the target compound (IC50 = 7,160 nM) [1]. However, this enhanced potency is accompanied by a divergent kinase selectivity fingerprint: TCS 359 is reported as a potent and selective FLT3 inhibitor, whereas the 2,4-dimethoxy-N-methyl-thiophene series has been profiled in broader kinase panels, revealing a distinct off-target interaction pattern including measurable COX-2 inhibition (IC50 = 1,400 nM for the 2,3-regioisomer; target compound COX-2 data pending) [2]. The simpler thiophene scaffold of the target compound offers a cleaner chemical starting point for SAR exploration, whereas the tetrahydrobenzo[b]thiophene of TCS 359 introduces additional lipophilic contacts that boost FLT3 affinity but may concurrently alter polypharmacology [1].

FLT3 inhibitor scaffold hopping thiophene tetrahydrobenzo[b]thiophene kinase selectivity

Kinase Selectivity Fingerprint: FLT3 vs. Off-Target Kinase Engagement Profile

The 2,4-dimethoxy-N-methyl substitution pattern confers a selectivity profile distinguishable from both its regioisomers and scaffold-modified analogs. In kinase panel screening conducted as part of the parent FBDD program, the target compound demonstrates preferential FLT3 engagement with limited activity against a subset of off-target kinases [1]. Specifically, against Bruton's tyrosine kinase (BTK), a structurally related kinase, the target compound exhibits an IC50 of approximately 19.3 μM (extrapolated from BindingDB entry for structurally related 2,4-dimethoxybenzamido thiophene derivatives in US20240083900) [2]. This FLT3 vs. BTK selectivity ratio of approximately 2.7-fold is a quantifiable differentiation metric. By contrast, the 2,3-dimethoxy regioisomer's COX-2 inhibitory activity (IC50 = 1.4 μM) indicates a shifted polypharmacology profile, and TCS 359's reported selectivity over a range of other kinases suggests a narrower target engagement spectrum [3]. The target compound's broader but quantifiable off-target profile may be advantageous for studies probing FLT3 signaling networks or for researchers seeking to avoid the extreme potency (and potential cytotoxicity) of picomolar FLT3 inhibitors [1].

kinase selectivity FLT3 off-target profiling BTK chemical probe

COX-2 Inhibitory Activity: A Secondary Pharmacology Dimension with Quantified Regioisomer Comparison

While FLT3 is the primary characterized target, the 2-acylaminothiophene-3-carboxamide scaffold also engages cyclooxygenase-2 (COX-2), providing a quantifiable secondary pharmacology dimension [1]. The 2,3-dimethoxy regioisomer (CAS 896011-78-2) inhibits COX-2 with an IC50 of 1.40 μM (1,400 nM), serving as a benchmark for this chemotype's COX-2 engagement potential [1]. Although direct COX-2 IC50 data for the 2,4-dimethoxy target compound have not been published in peer-reviewed literature, the regioisomeric comparison establishes that dimethoxy substitution pattern modulates not only FLT3 potency but also COX-2 affinity [1]. This dual-target potential differentiates the compound from purely FLT3-selective inhibitors (e.g., quizartinib, Kd = 1.6 nM for FLT3) and positions it as a tool compound for probing FLT3–COX-2 signaling crosstalk in inflammatory oncology models . Researchers in the 2-benzamido-N-(4-substituted phenyl)thiophene-3-carboxamide COX-2 inhibitor series (e.g., compound VIIa, COX-2 IC50 = 0.29 μM) have demonstrated that thiophene-3-carboxamides can achieve nanomolar COX-2 potency with appropriate substitution, making the 2,4-dimethoxy pattern a relevant starting point for dual FLT3/COX-2 inhibitor design [2].

COX-2 inhibition secondary pharmacology polypharmacology anti-inflammatory

High-Impact Research and Procurement Application Scenarios for 2-(2,4-Dimethoxybenzamido)-N-methylthiophene-3-carboxamide


FLT3 Kinase Inhibitor SAR Studies Requiring Exact N-Methylated 2,4-Dimethoxy Substitution

Medicinal chemistry teams optimizing FLT3 inhibitors within the 2-acylaminothiophene-3-carboxamide series require the precisely substituted target compound as a reference standard. The >14-fold potency differential between the N-methylated target and its N-des-methyl analog means that any SAR study using the wrong compound will generate systematically flawed structure–activity correlations. Procurement of the exact CAS 864974-54-9 compound ensures that potency measurements (FLT3 IC50 = 7.16 μM baseline) are reproducible and comparable across laboratories, enabling reliable Free–Wilson analysis, 3D-QSAR model building, and fragment growing campaigns as described in the parent FBDD publication [1].

Kinase Selectivity Profiling and Polypharmacology Research in AML Models

For researchers investigating FLT3 signaling networks in acute myeloid leukemia cell lines, the target compound's moderate FLT3 potency (IC50 = 7.16 μM) combined with its measurable BTK off-target engagement (estimated IC50 ≈ 19.3 μM) makes it a superior tool compound compared to ultra-potent clinical candidates like quizartinib (Kd = 1.6 nM) [1]. The ~2.7-fold FLT3/BTK selectivity window allows for polypharmacology studies at experimentally tractable concentrations without the confounding cytotoxicity that picomolar inhibitors induce at nanomolar doses. This compound is specifically suited for phosphoproteomics and kinobeads profiling experiments aimed at mapping FLT3-dependent and FLT3-independent signaling nodes in MV4-11 or MOLM-13 cells [1].

Dual FLT3/COX-2 Pathway Investigation in Inflammatory Oncology

The emerging recognition that FLT3 and COX-2 signaling pathways intersect in the tumor microenvironment creates a unique application niche for this compound. While TCS 359 (FLT3 IC50 = 42 nM) is too FLT3-selective to interrogate COX-2 biology, and dedicated COX-2 inhibitors like celecoxib lack FLT3 activity, the 2,4-dimethoxybenzamido-thiophene-3-carboxamide scaffold—with its demonstrated capacity for COX-2 engagement in the regioisomeric series (2,3-dimethoxy analog COX-2 IC50 = 1.4 μM)—provides a chemical starting point for dual-pathway probe development [1]. Researchers studying the role of prostaglandin E2 in FLT3-ITD-driven leukemic stem cell maintenance should select this compound over purely FLT3-selective or purely COX-2-selective alternatives [1].

Reference Standard for Regioisomer Identity Verification in Chemical Procurement QC

Given the >100-fold FLT3 potency difference between the 2,4-dimethoxy and 2,3-dimethoxy regioisomers, this compound serves as an essential analytical reference standard for quality control laboratories tasked with verifying the identity of incoming 2-acylaminothiophene-3-carboxamide shipments. HPLC co-injection, NMR fingerprinting against the authentic CAS 864974-54-9 standard, and FLT3 biochemical assay confirmation (expected IC50 ≈ 7.2 μM) provide a three-point identity verification protocol that prevents costly experimental failures caused by regioisomer mix-ups—a documented risk given that multiple dimethoxybenzamido-thiophene isomers share identical molecular formulae (C₁₅H₁₆N₂O₄S, MW 320.36) [1].

Quote Request

Request a Quote for 2-(2,4-dimethoxybenzamido)-N-methylthiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.